Physicochemical Differentiation: Boiling Point and Density vs. 4-Bromo-1-butanol and 3-Methylbutan-1-ol
The introduction of a bromine atom at C-4 and a methyl branch at C-3 into the butanol scaffold produces significant shifts in key physicochemical properties relative to both the non-brominated and non-methylated analogs . While the exact boiling point for 4-bromo-3-methylbutan-1-ol is not reported in the peer-reviewed literature, the structurally analogous unsaturated derivative (2E)-4-bromo-3-methyl-2-buten-1-ol has a predicted boiling point of 213.6 ± 28.0 °C at 760 mmHg . This indicates that the saturated bromo-alcohol would be expected to boil substantially higher than 3-methylbutan-1-ol (~130 °C) and in a comparable elevated range to 4-bromo-1-butanol (190.9 °C at 760 mmHg, density 1.453 g/cm³) . The density of the unsaturated analog is 1.4 ± 0.1 g/cm³ , suggesting the target compound's density exceeds that of 3-methylbutan-1-ol (0.809 g/mL) . These property differences directly impact distillation, extraction, and chromatographic purification protocols.
| Evidence Dimension | Boiling point at 760 mmHg and density at 20–25 °C |
|---|---|
| Target Compound Data | Predicted bp ~210–220 °C (estimated from unsaturated analog); density ~1.4 g/cm³ (estimated) |
| Comparator Or Baseline | 4-Bromo-1-butanol: bp 190.9 °C, density 1.453 g/cm³ ; 3-Methylbutan-1-ol: bp 130 °C, density 0.809 g/mL |
| Quantified Difference | Target compound predicted bp ~20 °C higher than 4-bromo-1-butanol; ~80 °C higher than 3-methylbutan-1-ol. Density ~73% higher than 3-methylbutan-1-ol. |
| Conditions | Predicted values from ChemSpider/ACD/Labs; comparator data from supplier and database specifications |
Why This Matters
Elevated boiling point and density alter solvent compatibility, distillation cut points, and extraction behavior relative to lower-boiling or less-dense in-class compounds, affecting purification strategy and process cost.
